N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine
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Overview
Description
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine is an organic compound with the molecular formula C24H30N2. It is a derivative of naphthalene and contains an azo group (-N=N-) linked to a phenyl ring. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine typically involves the azo coupling reaction. This reaction is carried out by diazotizing aniline derivatives and subsequently coupling them with naphthalene derivatives under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic media to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of large quantities of raw materials and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, including its use as a dye and in biological assays where it can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Azo compounds: Compounds such as azobenzene and methyl orange have similar azo linkages.
Uniqueness
N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine stands out due to its specific combination of the naphthalene and phenylazo moieties, which impart unique color properties and reactivity. Its extended alkyl chain (2-ethylhexyl) enhances its solubility and compatibility with various substrates, making it particularly valuable in industrial applications.
Properties
CAS No. |
58935-87-8 |
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Molecular Formula |
C24H29N3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-1-phenyldiazenylnaphthalen-2-amine |
InChI |
InChI=1S/C24H29N3/c1-3-5-11-19(4-2)18-25-23-17-16-20-12-9-10-15-22(20)24(23)27-26-21-13-7-6-8-14-21/h6-10,12-17,19,25H,3-5,11,18H2,1-2H3 |
InChI Key |
MQMJIQSDNNCBRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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